Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine)
Description
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-6-ylmethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16N2O2.C2H2O4/c2*9-5-7-6-10-2-1-8(7)11-3-4-12-8;3-1(4)2(5)6/h2*7,10H,1-6,9H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTJMCDJDSQILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C12OCCO2)CN.C1CNCC(C12OCCO2)CN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine) involves the reaction of oxalic acid with {1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalates, while reduction could produce amines .
Scientific Research Applications
Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and experiments to study its effects on biological systems.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine)
- CAS Reg. No.: 2007925-01-9 , 71766-84-2
- Molecular Formula : C₁₈H₃₄N₄O₈
- Molecular Weight : 434.5 g/mol (calculated from formula).
Structural Features: The compound consists of two {1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine moieties linked via oxalic acid. The oxalate counterion enhances solubility in polar solvents .
Applications: Primarily used in industrial and research settings as a precursor for heterocyclic synthesis or functional materials. Not approved for medical use .
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs (spirocyclic amines, oxalate salts, or analogous functional groups):
Functional and Reactivity Differences
Solubility :
- The oxalate salt of the target compound exhibits higher aqueous solubility compared to neutral spirocyclic amines (e.g., 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine) due to ionic interactions .
- Citric and ascorbic acids show lower efficacy in decomposing phosphorus compounds compared to oxalic acid, suggesting stronger chelating properties in the parent compound .
Stability: Oxalic acid decomposes at elevated temperatures, necessitating storage below 25°C for the target compound . Spirocyclic lactams (e.g., 8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) exhibit superior thermal stability due to rigid lactam rings .
Synthetic Utility: The target compound’s bis-amine structure enables use as a linker in coordination polymers or dendrimers, unlike mono-amine analogues . Substituted 1,4-dioxa-8-azaspiro[4.5]decanes (e.g., compound 8 in ) demonstrate fungicidal activity, highlighting the role of substituents in bioactivity .
Industrial vs. Pharmaceutical Relevance
- Industrial Use : The target compound and its analogues (e.g., 8-Oxa-2-azaspiro[4.5]decane oxalate) are preferred in material science for their tunable solubility and stability .
Biological Activity
Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine) is a complex organic compound with significant biological activity. Its structure comprises a spirocyclic amine framework, which is known to interact with various biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C18H34N4O8
- Molecular Weight : 434.49 g/mol
- CAS Number : 2007925-01-9
- Purity : 97% .
The biological activity of oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine) involves its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as antihypertensive activity and antimicrobial properties .
Antihypertensive Effects
Research indicates that derivatives of spirocyclic amines similar to oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine) exhibit significant antihypertensive effects. For instance, studies have shown that these compounds can act as alpha-adrenoceptor antagonists, effectively lowering blood pressure in hypertensive models .
Antimicrobial Activity
Oxalic acid has demonstrated notable antimicrobial properties against various bacterial strains. A study highlighted its efficacy against phytopathogenic bacteria at concentrations as low as 200 mg/L, showcasing its potential as an antibacterial agent . The minimum inhibitory concentration (MIC) values for several strains are summarized in Table 1 below.
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Pectobacterium carotovorum | 200 |
| Xanthomonas axonopodis pv. citri | 200 |
| Escherichia coli | 250 |
| Bacillus subtilis | 1300 |
Study on Antihypertensive Activity
A series of experiments conducted on spontaneous hypertensive rats demonstrated that compounds derived from the spirocyclic structure exhibited a reduction in blood pressure without significant side effects related to orthostatic hypotension. The most effective derivatives were those substituted at the 4-position of the aromatic ring .
Antimicrobial Efficacy Assessment
In a controlled study involving various bacterial strains, oxalic acid was tested for its antibacterial effects. The results indicated that while it had limited activity against certain gram-positive bacteria, it was highly effective against several gram-negative strains, suggesting its potential use in agricultural applications to combat plant diseases .
Future Directions
The ongoing research into oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine) suggests several avenues for future exploration:
- Therapeutic Applications : Further investigation into its role as an antihypertensive agent could lead to novel treatments for hypertension.
- Agricultural Uses : Given its antimicrobial properties, there is potential for developing natural pesticides based on this compound.
- Mechanistic Studies : More detailed studies are needed to elucidate the exact molecular pathways through which this compound exerts its biological effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine), and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is synthesized via a two-step process: (1) Preparation of the spirocyclic amine intermediate (1,4-dioxa-8-azaspiro[4.5]decan-6-ylmethanamine) through condensation reactions, as seen in analogous spirocyclic systems . (2) Subsequent reaction with oxalic acid under controlled pH and temperature to form the bis-amide linkage. Optimization can employ Response Surface Methodology (RSM) to evaluate factors like molar ratios (e.g., oxalic acid:amine = 1:2.2), solvent polarity (e.g., dichloromethane vs. ethanol), and reaction time (24–48 hours). Monitoring by thin-layer chromatography (TLC) ensures completion .
Q. How can the molecular structure of this compound be confirmed using crystallographic techniques, and what challenges arise in resolving its spirocyclic motifs?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) is ideal for resolving the spirocyclic architecture . Challenges include disorder in the dioxa-aza ring due to conformational flexibility. Mitigation strategies involve low-temperature data collection (100 K) and twin refinement for racemic twinning, as seen in related spiro compounds . Hydrogen bonding networks (e.g., N–H⋯O interactions) should be analyzed to validate the oxalate coordination .
Q. What spectroscopic methods are most effective for characterizing the purity and functional groups of this compound?
- Methodological Answer :
- NMR : H and C NMR identify spirocyclic protons (δ 3.5–4.5 ppm for dioxane rings) and oxalate carbonyls (δ 160–165 ppm).
- IR : Stretching vibrations at ~1700 cm (C=O) and ~3300 cm (N–H) confirm amide bonds.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] ≈ 425.2 g/mol). Purity is assessed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Advanced Research Questions
Q. How does this compound interact with PD-1/PD-L1 pathways in immunomodulation studies, and what experimental assays validate its inhibitory effects?
- Methodological Answer : The compound’s bis-amide structure may mimic small-molecule inhibitors of PD-1/PD-L1. Validate using:
- Surface Plasmon Resonance (SPR) : Measure binding affinity () to recombinant PD-L1.
- Competitive ELISA : Displace a known PD-1/PD-L1 binding probe (e.g., BMS-202) in a dose-dependent manner.
- T-cell Activation Assays : Monitor IFN-γ release in co-cultures of Jurkat T-cells and PD-L1-expressing CHO cells .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound across different cellular models?
- Methodological Answer : Contradictions may arise from variable cell permeability or off-target effects. Address by:
- Comparative Dose-Response Studies : Test across multiple cell lines (e.g., HEK293, HeLa, primary T-cells) with standardized protocols (e.g., 48-hour incubation, 1–100 µM range).
- Metabolic Stability Assays : Use liver microsomes to assess degradation rates.
- Transcriptomic Profiling : RNA-seq identifies differentially expressed genes to clarify mechanism .
Q. How can computational modeling predict the compound’s binding affinity to σ receptors, and what experimental validations are required?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with σ1/σ2 receptor active sites (PDB: 6DK1). Focus on hydrogen bonds between oxalate carbonyls and receptor residues (e.g., Tyr173 for σ2).
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns (GROMACS).
- Radioligand Displacement Assays : Validate predictions using H-DTG competition binding in rat brain membranes .
Q. What catalytic roles does the 1,4-dioxa-8-azaspiro[4.5]decane moiety play in facilitating asymmetric reactions?
- Methodological Answer : The spirocyclic amine’s rigid conformation and Lewis basicity enable enantioselective catalysis. Test via:
- Asymmetric Aldol Reactions : Use the compound as a chiral auxiliary. Monitor enantiomeric excess (ee) via chiral HPLC.
- Kinetic Resolution : Compare reaction rates of racemic substrates.
- X-ray Analysis : Confirm catalyst-substrate co-crystals to map stereochemical induction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
